molecular formula C53H99N4NaO11PS B13853285 1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt

1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt

Cat. No.: B13853285
M. Wt: 1054.4 g/mol
InChI Key: JXFQOXQSAGWJIJ-OHXMQTJZSA-N
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Description

1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is a head group modified lipid containing biotinyl cap phosphoethanolamine. This compound is a phospholipid, a lipid component in cell membranes, and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of chloroform/methanol/water as solvents in a 65:35:8 v/v/v ratio .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphoethanolamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phosphoethanolamine compounds .

Scientific Research Applications

1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, thereby influencing membrane properties and dynamics. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. The biotinyl cap allows for specific binding interactions with biotin-binding proteins, facilitating targeted delivery and localization .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid without the biotinyl cap.

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with a choline head group.

    1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with shorter fatty acid chains

Uniqueness

1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is unique due to its biotinyl cap, which allows for specific binding interactions and targeted applications. This feature distinguishes it from other similar phospholipids and enhances its utility in various research and industrial applications .

Properties

Molecular Formula

C53H99N4NaO11PS

Molecular Weight

1054.4 g/mol

InChI

InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/t45-,46+,47+,52+;/m1./s1

InChI Key

JXFQOXQSAGWJIJ-OHXMQTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na]

Origin of Product

United States

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